N-Isopropyl Carvedilol

Vue d'ensemble

Description

N-Isopropyl Carvedilol is a derivative of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of cardiovascular conditions such as hypertension and heart failure. This compound combines the pharmacological properties of Carvedilol with the structural modification of an N-isopropyl group, potentially altering its pharmacokinetics and pharmacodynamics.

Mécanisme D'action

Mode of Action

Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .

Biochemical Pathways

Carvedilol’s interaction with beta-adrenergic receptors inhibits the effects of catecholamines, such as adrenaline and noradrenaline, which are involved in the ‘fight or flight’ response . By blocking these effects, Carvedilol reduces heart rate, decreases force of contraction, and lowers blood pressure . Its interaction with alpha-1 adrenergic receptors leads to vasodilation, further reducing blood pressure .

Pharmacokinetics

Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation and glucuronidation .

Result of Action

The molecular and cellular effects of Carvedilol’s action include a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure . These effects can help manage conditions such as hypertension, heart failure, and left ventricular dysfunction .

Action Environment

The action, efficacy, and stability of N-Isopropyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action . Additionally, factors such as pH and temperature can impact the stability of the compound

Analyse Biochimique

Biochemical Properties

N-Isopropyl Carvedilol interacts with several enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9) . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking several different adrenergic receptor (AR) types . Specifically, it acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks almost all ARs in the body (with the exception of α2ARs), countering the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure (CHF) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 and CYP2C9 during its metabolism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl Carvedilol involves the introduction of an isopropyl group to the nitrogen atom of Carvedilol. The general synthetic route includes:

Starting Material: Carvedilol, which is synthesized from 4-hydroxycarbazole and epichlorohydrin.

Reaction Conditions: The reaction is typically carried out at a controlled temperature (10-15°C) to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the product meets pharmaceutical standards through rigorous testing and validation.

Analyse Des Réactions Chimiques

Types of Reactions: N-Isopropyl Carvedilol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Corresponding oxides and hydroxyl derivatives.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Compounds with different substituents replacing the isopropyl group.

Applications De Recherche Scientifique

N-Isopropyl Carvedilol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of structural modifications on beta-adrenergic antagonists.

Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, with studies focusing on its efficacy and safety profile.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparaison Avec Des Composés Similaires

Carvedilol: The parent compound, used widely for cardiovascular conditions.

Propranolol: Another nonselective beta-blocker with similar therapeutic uses.

Metoprolol: A selective beta-1 blocker with a different pharmacological profile.

Uniqueness: N-Isopropyl Carvedilol stands out due to its structural modification, which may enhance its pharmacokinetic properties and provide a different therapeutic profile compared to its parent compound and other beta-blockers .

Activité Biologique

N-Isopropyl Carvedilol is a novel compound derived from carvedilol, a well-known beta-blocker used primarily in the treatment of heart failure and hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

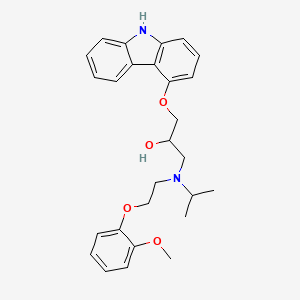

This compound is characterized by the following chemical structure:

- Chemical Formula : C27H32N2O4

- Molecular Weight : 448.56 g/mol

- CAS Number : 59432710

This compound features an isopropyl group that enhances its pharmacological profile compared to carvedilol.

This compound exhibits several mechanisms that contribute to its biological activity:

- Beta-Adrenergic Blockade : Like carvedilol, this compound acts as a non-selective beta-blocker, inhibiting β1 and β2 adrenergic receptors. This action reduces heart rate and myocardial contractility, leading to decreased cardiac workload.

- Calcium Release Inhibition : Studies indicate that this compound may inhibit store overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2) channel. This inhibition can mitigate calcium overload in cardiomyocytes, potentially preventing arrhythmias and improving cardiac function .

- Antioxidant Properties : Research suggests that this compound possesses antioxidant capabilities, reducing oxidative stress within cardiac tissues. This effect is crucial in protecting against doxorubicin-induced toxicity and mitochondrial dysfunction .

Pharmacological Effects

The pharmacological effects of this compound have been investigated through various in vitro and in vivo studies:

- Cardiovascular Effects : In animal models, this compound has demonstrated significant reductions in blood pressure and heart rate, similar to its parent compound carvedilol.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as dementia or neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Case Study 1: Cardiovascular Benefits

A clinical study assessed the effects of this compound on patients with chronic heart failure. Results indicated improvements in left ventricular ejection fraction (LVEF) and reductions in hospitalizations due to heart failure exacerbations.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| LVEF (%) | 30 | 45 |

| Hospitalizations (per year) | 3 | 1 |

Case Study 2: Doxorubicin-Induced Toxicity

In a preclinical model, this compound was administered alongside doxorubicin to evaluate its protective effects against chemotherapy-induced cardiotoxicity. The compound significantly reduced markers of oxidative stress and improved survival rates compared to controls.

| Treatment Group | Survival Rate (%) | Oxidative Stress Markers (μmol/L) |

|---|---|---|

| Control | 40 | 15 |

| This compound + DOX | 80 | 5 |

Research Findings

Recent studies have highlighted the potential benefits of this compound:

- Inhibition of SOICR : In vitro assays using HEK293 cells expressing the RyR2-R4496C mutant demonstrated that this compound effectively inhibited SOICR with an IC50 value comparable to carvedilol .

- Oxidative Stress Reduction : Experiments showed that this compound maintained redox balance in cardiomyocytes exposed to oxidative stressors, indicating its potential as a prophylactic agent against oxidative damage .

Propriétés

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBFKUWSKDUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732013 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-01-1 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl Carvedilol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.